

A Technical Guide to the Physical Properties of 3-(Dibutylamino)propylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Dibutylamino)propylamine

Cat. No.: B091833

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **3-(Dibutylamino)propylamine**, also known as N,N-Dibutyl-1,3-propanediamine, is a chemical compound with the linear formula $[\text{CH}_3(\text{CH}_2)_3]_2\text{N}(\text{CH}_2)_3\text{NH}_2$. It belongs to the class of aliphatic amines and sees use as an intermediate in the synthesis of various organic compounds, including applications in the pharmaceutical, agrochemical, and surfactant industries.^[1] This guide provides a comprehensive overview of its core physical properties, compiled from various technical sources.

Physical and Chemical Properties

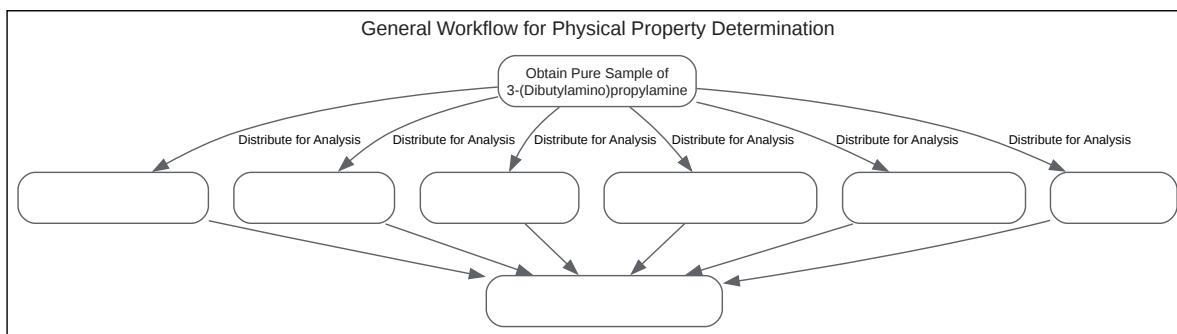
The following table summarizes the key physical and chemical properties of **3-(Dibutylamino)propylamine**. Data is aggregated from multiple sources, and variations in reported values are noted.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₂₆ N ₂	[2][3]
Molecular Weight	186.34 g/mol	[3][4]
Appearance	Clear, colorless liquid	[5][6]
Odor	Amine-like, fishy	[6][7]
Boiling Point	205 °C	[2][8]
233 - 235 °C	[6]	
238 °C	[9]	
Melting Point	-50 °C	[2][6][8]
-70 °C	[9]	
Density	0.827 g/mL at 25 °C	[8][10]
0.815 g/cm ³ at 20 °C	[6]	
0.825 g/mL	[9]	
Refractive Index	n _{20/D} 1.4463	[10]
n _{20/D} 1.4455-1.4475	[8]	
1.458	[2]	
Flash Point	104 °C (219.2 °F) - closed cup	[10]
103.9 °C	[2]	
102 °C	[9]	
96 °C	[6]	
Solubility in Water	10 g/L at 20 °C	[2]
Slightly soluble	[6]	
Vapor Pressure	0.3 ± 0.4 mmHg at 25°C	[2]
0.256 mmHg at 25°C	[8]	

CAS Number

102-83-0

[\[3\]](#)[\[4\]](#)[\[9\]](#)


Experimental Protocols for Property Determination

While specific experimental protocols for the determination of the physical properties of **3-(Dibutylamino)propylamine** are not detailed in the provided references, standard laboratory procedures are employed for these measurements. Below is a generalized description of such methodologies.

1. Boiling Point Determination: The boiling point is typically determined at a specified atmospheric pressure, often 760 mmHg.[\[2\]](#) A common laboratory method involves distillation. The sample is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. For substances that may decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at a reduced pressure.
2. Melting Point Determination: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For substances like **3-(Dibutylamino)propylamine**, which has a very low melting point (-50 to -70 °C), this is often referred to as the freezing point.[\[2\]](#)[\[9\]](#) This is determined by cooling the liquid sample and observing the temperature at which crystallization begins and remains constant.
3. Density Measurement: Density is the mass per unit volume and is temperature-dependent. It is commonly measured using a pycnometer, a flask with a specific, accurately known volume. The pycnometer is weighed empty, then filled with the substance and weighed again. The density is calculated from the mass of the substance and the volume of the pycnometer. Alternatively, a hydrometer can be used for a direct reading of the liquid's density.
4. Refractive Index Measurement: The refractive index, a measure of how light propagates through a substance, is determined using a refractometer. A small sample of the liquid is placed on the prism of the instrument. Light is passed through the sample, and the angle of refraction is measured. This value is temperature-dependent and is typically reported at 20°C with respect to the D-line of the sodium spectrum ($n_{20/D}$).

5. Flash Point Determination: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The "closed-cup" method is frequently used, where the liquid is heated in a closed container, and an ignition source is periodically introduced into the vapor space until a flash is observed.

The following diagram illustrates a generalized workflow for the physical characterization of a chemical compound.

[Click to download full resolution via product page](#)

Workflow for Physical Property Analysis

Safety and Handling

3-(Dibutylamino)propylamine is classified as a hazardous substance. It is corrosive and can cause severe skin and eye burns.^{[5][8]} It is also toxic if it comes into contact with the skin and harmful if swallowed.^[4] Appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and protective clothing, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood. ^[5] Store in a cool, dry, well-ventilated area away from incompatible substances.^[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 3-(Dibutylamino)propylamine | CAS#:102-83-0 | Chemsoc [chemsoc.com]
- 3. scbt.com [scbt.com]
- 4. 3-(Dibutylamino)propylamine | C11H26N2 | CID 1626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 3-(Di-Normal-Butylamino)-Propylamine Chemical Properties, Uses, Safety & Supplier China | High Quality Manufacturer & Exporter [nj-finechem.com]
- 7. Dipropylamine - Wikipedia [en.wikipedia.org]
- 8. molbase.com [molbase.com]
- 9. 3-Dibutylaminopropylamine - (Amines | Alkylamines) : Koei Chemical Co., Ltd [koeichem.com]
- 10. 3-二丁氨基丙胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 3-(Dibutylamino)propylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091833#physical-properties-of-3-dibutylamino-propylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com